1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride
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Overview
Description
1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinyl group attached to a phenyl ring, which is further connected to a N-methylmethanesulfonamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride typically involves the reaction of 3-hydrazinylphenylamine with N-methylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic substitution reactions are carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The compound may also interact with cellular pathways involved in oxidative stress or apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-hydrazinylphenyl)-1H-1,2,3,4-tetrazole hydrochloride
- N-(3-hydrazinylphenyl)acetamide hydrochloride
Uniqueness
1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride is unique due to its specific structural features, such as the presence of both hydrazinyl and N-methylmethanesulfonamide groups
Properties
Molecular Formula |
C8H14ClN3O2S |
---|---|
Molecular Weight |
251.73 g/mol |
IUPAC Name |
1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H13N3O2S.ClH/c1-10-14(12,13)6-7-3-2-4-8(5-7)11-9;/h2-5,10-11H,6,9H2,1H3;1H |
InChI Key |
VTZFYVZRNCRRGY-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=CC(=CC=C1)NN.Cl |
Origin of Product |
United States |
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